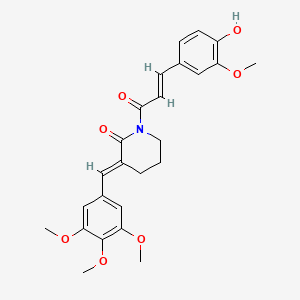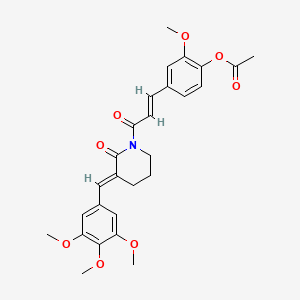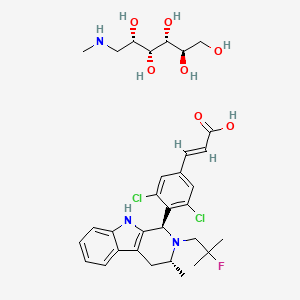
Taragarestrant meglumine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taragarestrant meglumine is an orally available, nonsteroidal selective estrogen receptor degrader/downregulator (SERD) with potential antineoplastic activity. It specifically targets and binds to the estrogen receptor, inducing a conformational change that promotes estrogen receptor degradation. This prevents estrogen receptor-mediated signaling and inhibits both the growth and survival of estrogen receptor-expressing cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
Taragarestrant meglumine is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of taragarestrant is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity as a selective estrogen receptor degrader.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Taragarestrant meglumine undergoes various types of chemical reactions, including:
Oxidation: Taragarestrant can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on taragarestrant.
Substitution: Substitution reactions can be used to introduce different substituents onto the taragarestrant molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of taragarestrant with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s activity .
科学的研究の応用
Taragarestrant meglumine has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of selective estrogen receptor degraders.
Biology: Used to study the role of estrogen receptors in various biological processes and diseases.
Medicine: Investigated as a potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer.
Industry: Used in the development of new drugs targeting estrogen receptors
作用機序
Taragarestrant meglumine exerts its effects by specifically targeting and binding to the estrogen receptor. This binding induces a conformational change in the receptor, promoting its degradation. The degradation of the estrogen receptor prevents estrogen receptor-mediated signaling, which inhibits the growth and survival of estrogen receptor-expressing cancer cells. The molecular targets and pathways involved include the estrogen receptor and downstream signaling pathways that regulate cell proliferation and survival .
類似化合物との比較
Similar Compounds
Similar compounds to taragarestrant meglumine include other selective estrogen receptor degraders such as:
Fulvestrant: A selective estrogen receptor degrader used in the treatment of hormone receptor-positive metastatic breast cancer.
Uniqueness
This compound is unique due to its potent activity and oral bioavailability. Unlike some other selective estrogen receptor degraders, taragarestrant can be administered orally, making it more convenient for patients. Additionally, taragarestrant has shown potent efficacy across multiple breast cancer cell lines expressing estrogen receptors and related xenograft models .
特性
CAS番号 |
2446618-18-2 |
|---|---|
分子式 |
C32H42Cl2FN3O7 |
分子量 |
670.6 g/mol |
IUPAC名 |
(E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C25H25Cl2FN2O2.C7H17NO5/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;1-8-2-4(10)6(12)7(13)5(11)3-9/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);4-13H,2-3H2,1H3/b9-8+;/t14-,24-;4-,5+,6+,7+/m10/s1 |
InChIキー |
QLOWUROBGXPIGD-DAIKAQOVSA-N |
異性体SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3Cl)/C=C/C(=O)O)Cl)NC4=CC=CC=C24.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3Cl)C=CC(=O)O)Cl)NC4=CC=CC=C24.CNCC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14-Hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione](/img/structure/B10854887.png)
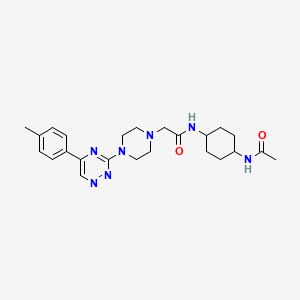
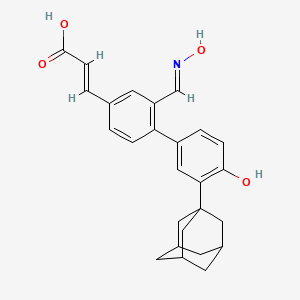
![N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride](/img/structure/B10854900.png)
![N-[(1r,3R,5S,7R)-3,5-dimethyltricyclo[3.3.1.1~3,7~]decane-1-carbonyl]-D-phenylalanine](/img/structure/B10854902.png)
![4-[4-[(3-Aminoazetidin-1-yl)methyl]-2,6-dimethoxyphenyl]-7-fluoro-2-methylisoquinolin-1-one](/img/structure/B10854903.png)
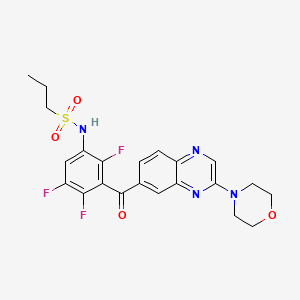
![5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10854906.png)
![N-[3-(Trifluoromethyl)phenyl]-3-(2-chloroanilino)-2-cyano-3-thioxopropanamide](/img/structure/B10854914.png)


![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B10854949.png)
